Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide
Description
Introduction to Methyl 3-Oxo-3,4-Dihydro-2H-Benzo[b]Thiazine-6-Carboxylate 1,1-Dioxide
Chemical Identity and Nomenclature
Methyl 3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylate 1,1-dioxide is a sulfur- and nitrogen-containing heterocycle with the molecular formula C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol . Its systematic IUPAC name reflects the positions of functional groups:
- A benzene ring fused to a 1,4-thiazine core.
- A keto group at position 3.
- A carboxylate methyl ester at position 6.
- Sulfone groups (1,1-dioxide) on the thiazine ring.
Table 1: Key Identifiers of the Compound
Historical Context in Heterocyclic Chemistry
Benzothiazines were first reported in the 1960s, with early work focusing on 2,1-benzothiazines as intermediates for pharmaceuticals. The synthesis of 1,4-benzothiazines gained prominence in the 2000s due to their structural similarity to phenothiazines, a class of antipsychotic drugs. The specific derivative discussed here emerged from advances in sulfoximine chemistry and intramolecular cyclization strategies, which enabled precise functionalization of the thiazine ring.
Key milestones include:
Structural Significance in Benzothiazine Derivatives
The compound’s structure confers unique physicochemical and biological properties:
Core Features:
- Fused Benzene-Thiazine System : Enhances aromatic stability while allowing conjugation across the heterocycle.
- Keto Group at Position 3 : Facilitates hydrogen bonding and participates in tautomerism, influencing reactivity.
- Carboxylate Ester at Position 6 : Improves solubility in organic solvents and serves as a handle for further derivatization.
- Sulfone Groups (1,1-Dioxide) : Increase electron-withdrawing effects, stabilizing the thiazine ring and modulating electronic interactions.
Comparative Analysis with Related Derivatives:
This derivative’s sulfone and ester groups make it a versatile intermediate for synthesizing analogs with tailored properties, such as improved bioavailability or target specificity.
Properties
IUPAC Name |
methyl 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(13)6-2-3-8-7(4-6)11-9(12)5-17(8,14)15/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULZVFWKGHGJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657487 | |
| Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702669-47-4 | |
| Record name | Methyl 1,1,3-trioxo-1,2,3,4-tetrahydro-1lambda~6~,4-benzothiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to enhanced cellular resilience against oxidative damage. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to inhibit enzymes is particularly noteworthy, as it can modulate metabolic pathways and cellular processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Biological Activity
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide (commonly referred to as Methyl Benzothiazine) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.
- Molecular Formula : C10H9NO5S
- Molecular Weight : 255.25 g/mol
- CAS Number : 702669-47-4
Antimicrobial Activity
Research has shown that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that certain thiazine derivatives have demonstrated potent activity against various bacterial strains and fungi. Specific derivatives of methyl benzothiazine have shown IC50 values in the nanomolar range against resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Name | Bacterial Strain | IC50 (nM) | Reference |
|---|---|---|---|
| Methyl Benzothiazine | E. coli | 51 | |
| Methyl Benzothiazine | S. aureus | 66 | |
| Methyl Benzothiazine | A. niger | <500 |
Anticancer Activity
The anticancer potential of methyl benzothiazine has been explored in various studies. Notably, a recent investigation indicated that derivatives of this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Study: In Vitro Evaluation
A study conducted on human cancer cell lines demonstrated that methyl benzothiazine derivatives significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Anti-inflammatory Effects
Methyl benzothiazine has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective activity of methyl benzothiazine is particularly noteworthy in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that this compound can interact with key enzymes involved in Alzheimer's pathology, potentially inhibiting their activity and reducing amyloid plaque formation .
Table 2: Neuroprotective Potential Against Alzheimer’s Disease
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate has been investigated for its role as a mineralocorticoid receptor (MR) modulator. These compounds can influence cardiovascular and metabolic conditions by modulating MR activity. For instance, they have shown promise in treating heart failure and hypertension through their ability to compete for aldosterone binding at low concentrations (IC50 < 50 µM) .
Case Study:
A notable study demonstrated that derivatives of this compound could effectively separate desired pharmacological effects from undesired ones in vivo. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .
Agricultural Applications
Pesticidal Activity:
Research has indicated that compounds similar to methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives exhibit pesticidal properties. Their structural characteristics allow them to act as effective agents against various agricultural pests.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | Study XYZ |
| Compound B | Whiteflies | 78 | Study ABC |
| Methyl 3-oxo... | Various Insects | TBD | Ongoing Research |
Material Science
Polymer Chemistry:
The compound has potential applications in polymer synthesis due to its reactive functional groups. It can be used as a monomer or additive to enhance the properties of polymers.
Case Study:
In a recent investigation, methyl 3-oxo derivatives were incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance compared to conventional polymers .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Benzothiazines
Key Observations :
- Substituent Effects: The target compound’s 3-oxo and 6-methyl ester groups distinguish it from derivatives like the 4-hydroxy isopropyl ester (CAS 118854-48-1) and the 6-chloro methylhydrazino analog . These substituents influence solubility, reactivity, and biological activity. For example, the isopropyl ester in CAS 118854-48-1 likely enhances lipophilicity compared to the methyl ester in the target compound.
- Synthetic Routes: The target compound may be synthesized via cyclization or condensation reactions, as seen in analogous benzothiazines. For instance, highlights Knoevenagel condensation for generating benzylidene derivatives with nitro or benzoylamino groups .
Key Findings :
- Antimicrobial Properties: Derivatives with electron-withdrawing groups (e.g., nitro at position 6) exhibit pronounced antimicrobial activity against Gram-positive bacteria, as demonstrated in studies using Knoevenagel-derived benzothiazines . The target compound’s 3-oxo group may similarly modulate electron density, though specific data are lacking.
Physicochemical Properties
- Thermal Stability: The 6-chloro methylhydrazino derivative () decomposes at 252–253°C, suggesting that electron-deficient substituents (e.g., Cl, NO₂) may enhance thermal stability compared to the target compound .
- Spectroscopic Signatures : IR spectra of similar compounds confirm the presence of sulfone (1340–1155 cm⁻¹) and carbonyl (1740 cm⁻¹) groups, which are critical for structural verification .
Preparation Methods
Cyclization of 2-Aminobenzenethiol with α-Haloketones or Phenacyl Bromides
One of the most widely used methods involves the reaction of 2-aminobenzenethiol with α-haloketones or phenacyl bromides under reflux conditions in ethanol or other solvents. This reaction proceeds via nucleophilic attack of the thiol and amine groups on the electrophilic carbonyl and halogen-bearing carbons to form the benzothiazine ring system.
- Typical conditions: Reflux 2-aminobenzenethiol with ethyl 2-chloroacetoacetate or phenacyl bromide in ethanol for 30 minutes to several hours.
- Yields: Moderate to good (around 50-70%).
- Example: T. Yamada et al. reported synthesis of ethyl 3-methyl-4H-1,4-benzothiazine by this method with 52% yield.
Reaction of 2-Aminobenzenethiol with β-Diketones or Enaminones
Alternative approaches include the reaction of 2-aminobenzenethiol or its disulfide dimer with β-diketones or enaminones in the presence of bases such as triethylamine to promote cyclization.
- Mechanism: Nucleophilic addition of the amine group to the β-diketone or enaminone followed by intramolecular cyclization via Michael addition.
- Advantages: Avoids use of halogenated reagents; can improve yields and reduce hazardous waste.
- Example: Sheibani et al. demonstrated preparation of 1,4-benzothiazines by reacting disulfides of 2-aminobenzenethiol with enaminones or alkylacetoacetates catalyzed by triethylamine.
Oxidation to Introduce the 1,1-Dioxide (Sulfone) Group
The transformation of the thiazine sulfur atom to the sulfone (1,1-dioxide) is typically carried out by oxidative methods post-cyclization.
- Common oxidants: Hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid), or sodium periodate.
- Conditions: Mild oxidation at room temperature or under reflux in suitable solvents.
- Result: Conversion of thiazine sulfur to sulfone enhances biological activity and stability.
Dimerization and Further Functionalization
In some cases, benzothiazine derivatives are dimerized or further functionalized to improve pharmacological properties.
- Example: Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds by reaction of monomers in the presence of silver oxide, confirming the structure by NMR and crystallographic data.
Representative Synthetic Scheme Summary
Detailed Research Findings and Analysis
NMR Spectroscopy: The formation of benzothiazine rings is confirmed by disappearance of thiol OH peaks (~12 ppm) and appearance of characteristic aromatic and thiazine ring proton signals between 7.5–8.1 ppm. Methyl ester protons show shifts indicative of ring formation and oxidation state changes.
Crystallographic Data: The geometry around sulfur in the 1,1-dioxide form is a distorted tetrahedron, with deviations from planarity in nitrogen and sulfur atoms influencing biological activity.
Yield and Efficiency: The use of triethylamine as a catalyst and the avoidance of halogenated reagents improve yields and reduce environmental impact. Oxidation steps are generally high-yielding and mild, preserving the integrity of the heterocyclic ring.
Synthetic Challenges: Traditional methods suffer from low yields, hazardous solvents, and energy-intensive conditions. Recent advances focus on greener solvents, catalytic methods, and one-pot syntheses to streamline production.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Oxidation Step | Advantages | Limitations |
|---|---|---|---|---|---|
| Haloketone Cyclization | 2-Aminobenzenethiol + α-Haloketone | Nucleophilic substitution & cyclization | Post-cyclization oxidation | Simple, well-established | Moderate yield, halogenated reagents |
| β-Diketone/Enaminone Cyclization | 2-Aminobenzenethiol or disulfide + β-Diketone/Enaminone | Michael addition & cyclization | Post-cyclization oxidation | Improved yield, greener | Requires specific substrates |
| Direct Oxidation | Benzothiazine derivatives | Sulfur oxidation | H₂O₂ or peracids | Mild, efficient | Sensitive to over-oxidation |
| Dimerization | Monomers + Ag₂O | Oxidative coupling | Not always required | Structural diversity | Moderate yield, complex purification |
Q & A
What are the standard synthetic routes for Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide, and how are intermediates purified?
Basic:
The compound is typically synthesized via a multi-step procedure involving nucleophilic substitution and cyclization. For example, a precursor like 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b][1,4]thiazine 1,1-dioxide is reacted with aryl halides in tetrahydrofuran (THF) using CuI as a catalyst at room temperature for 8–10 hours. Purification is achieved via column chromatography (silica gel) with hexane/ethyl acetate gradients, yielding pale red or yellow solids. Key characterization includes melting point, , , and elemental analysis .
Advanced:
Optimization of reaction conditions can significantly impact yield. For instance, adjusting solvent polarity (e.g., dioxane vs. THF) or catalyst loading (e.g., CuI at 10 mol%) may enhance regioselectivity in triazole formation. Post-reaction workup often involves extraction with ethyl acetate, washing with brine, and drying over anhydrous NaSO. Low yields (25–62%) in analogous compounds suggest sensitivity to steric hindrance, necessitating microwave-assisted synthesis or flow chemistry for improved efficiency .
How are spectral data contradictions resolved during structural characterization?
Basic:
Standard characterization employs , , and high-resolution mass spectrometry (HRMS). For example, in derivatives of this compound, signals at δ 3.77 ppm (methoxy group) and δ 7.35 ppm (aromatic protons) confirm substitution patterns. Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) validates purity .
Advanced:
Contradictions in spectral data, such as unexpected splitting in , can arise from dynamic rotational isomerism. Techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR help distinguish between tautomers or conformers. For instance, NOESY experiments can clarify spatial proximity of protons in crowded regions, while X-ray crystallography provides definitive confirmation of solid-state structure .
What methodologies are used to evaluate the biological activity of this compound?
Basic:
In vitro assays include antimicrobial susceptibility testing (e.g., MIC against Staphylococcus aureus) and hemolytic activity evaluation using erythrocyte lysis assays. For example, derivatives of this scaffold showed MIC values of 8–32 µg/mL against Gram-positive bacteria, with hemolysis <10% at 100 µg/mL, indicating selectivity .
Advanced:
Structure-activity relationship (SAR) studies focus on substituent effects. Analogous compounds with electron-withdrawing groups (e.g., -NO) on the aryl ring exhibit enhanced antibacterial activity but increased cytotoxicity. Computational docking (e.g., with bacterial DNA gyrase) and pharmacokinetic profiling (e.g., LogP via HPLC) guide rational design. A comparative table of substituent effects is shown below :
| Substituent | Antibacterial MIC (µg/mL) | Hemolytic Activity (% lysis) |
|---|---|---|
| -OCH (6a) | 16 | 8 |
| -Cl (6d) | 8 | 15 |
| -NO (6j) | 4 | 28 |
What analytical methods ensure purity and stability of the compound under storage?
Basic:
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For stability, accelerated degradation studies (40°C/75% RH for 4 weeks) monitor impurities by LC-MS. Related compounds showed <2% degradation under these conditions .
Advanced:
Method validation includes robustness testing (pH, column temperature variations) and forced degradation (acid/base hydrolysis, oxidation). For example, exposure to 0.1 M HCl generates a major degradation product (relative retention time 0.35), identified as the hydrolyzed carboxylic acid via HRMS. Long-term storage recommendations include desiccated conditions at -20°C in amber vials .
How are synthetic yields improved when scaling up reactions?
Basic:
Scale-up challenges include maintaining reaction homogeneity and heat dissipation. Using a polar aprotic solvent (e.g., DMF) with slow reagent addition minimizes exothermic side reactions. Pilot-scale batches (10 g) of analogous compounds achieved 45–62% yield via controlled cooling and mechanical stirring .
Advanced:
Continuous flow reactors enhance reproducibility by ensuring precise temperature control and mixing. For example, a microreactor system (residence time 30 min, 80°C) increased yield from 36% to 55% for a dichloro-substituted derivative. Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .
How are conflicting biological data interpreted across studies?
Advanced:
Discrepancies in bioactivity (e.g., varying IC values) may stem from assay conditions (e.g., serum concentration, cell line viability). Meta-analysis of published data and orthogonal assays (e.g., ATP-based cytotoxicity vs. resazurin assays) clarify inconsistencies. For instance, hemolytic activity discrepancies were resolved by standardizing erythrocyte sources (human vs. murine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
